molecular formula C16H17NO3S B6370731 3'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol CAS No. 1261999-62-5

3'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol

Cat. No.: B6370731
CAS No.: 1261999-62-5
M. Wt: 303.4 g/mol
InChI Key: SZONNKVWLDWWGP-UHFFFAOYSA-N
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Description

3'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol is a biphenyl derivative featuring a hydroxyl (-OH) group at the 3-position of one phenyl ring and a pyrrolidin-1-ylsulfonyl group at the 3'-position of the second ring. The biphenyl scaffold is a common structural motif in medicinal chemistry due to its conformational rigidity and ability to engage in π-π stacking interactions.

Properties

IUPAC Name

3-(3-pyrrolidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c18-15-7-3-5-13(11-15)14-6-4-8-16(12-14)21(19,20)17-9-1-2-10-17/h3-8,11-12,18H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZONNKVWLDWWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683650
Record name 3'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261999-62-5
Record name 3'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Pyrrolidin-1-ylsulfonyl Group: This step involves the reaction of the biphenyl intermediate with pyrrolidine and a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of biphenyl ketones or aldehydes.

    Reduction: Formation of biphenyl sulfides.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

3’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-1-ylsulfonyl group can form strong interactions with the active site of enzymes, inhibiting their activity. Additionally, the biphenyl core can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol with structurally or functionally related biphenyl derivatives, highlighting substituent effects, biological activities, and physicochemical properties:

Compound Name Substituents Biological Activity Key Properties (LogP, Solubility) Source
This compound 3-OH, 3'-pyrrolidinylsulfonyl Hypothesized: GPCR modulation, PD-1/PD-L1 antagonism High LogP (sulfonyl group), moderate aqueous solubility (polar substituents)
2′-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-ol 3-OH, 2'-pyrazolyl Antidiabetic Moderate LogP, low solubility (hydrophobic pyrazole)
4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-ol 3-OH, 4'-F, 3'-OMe Unreported Lower LogP (electron-withdrawing F), high solubility (methoxy)
5-Chloro-2′-methyl-[1,1'-biphenyl]-3-ol (CAS 1261908-32-0) 3-OH, 5-Cl, 2'-CH₃ Unreported Moderate LogP (Cl and CH₃ balance), moderate solubility
6-Fluoro-3'-(1-pyrrolidinylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid 3-COOH, 3'-pyrrolidinylsulfonyl, 6-F PD-1/PD-L1 antagonism Low LogP (carboxylic acid), high solubility
3',5'-Dimethyl-[1,1'-biphenyl]-3-ol 3-OH, 3',5'-CH₃ Neuroprotective, anti-Parkinsonian High LogP (methyl groups), low solubility

Structural and Functional Insights

Substituent Effects on Bioactivity: The 3-OH group is critical for hydrogen bonding with residues like L3506.41b in GPCRs, as seen in analogs modified for enhanced receptor stability . Sulfonyl groups (e.g., pyrrolidinylsulfonyl) improve binding stability through polar interactions, as demonstrated in PD-1/PD-L1 antagonists .

Physicochemical Properties :

  • The pyrrolidinylsulfonyl group increases molecular weight and rigidity, which may reduce membrane permeability compared to smaller substituents like methoxy or methyl .
  • Hydroxyl and carboxylic acid groups enhance aqueous solubility but may limit blood-brain barrier penetration, as observed in neuroprotective agents .

Synthetic Accessibility :

  • Suzuki-Miyaura cross-coupling is widely used to construct biphenyl cores, as seen in fluorinated biphenyls (78% average yield) .
  • Post-functionalization (e.g., sulfonylation) of pre-formed biphenyls is a common strategy, though regioselectivity challenges exist .

Research Findings and Trends

  • GPCR Targeting : Analogs with polar sulfonyl groups show enhanced binding to transmembrane domains (e.g., GCGR), likely due to interactions with residues in TM6 and TM7 helices .
  • Immuno-oncology: Sulfonyl-containing biphenyls like 6-fluoro-3'-(1-pyrrolidinylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid exhibit potent PD-1/PD-L1 antagonism, highlighting the pharmacophore’s versatility .
  • Metabolic Stability : Structural modifications (e.g., tert-butyl or fluorinated groups) minimally impact pharmacokinetics in some analogs, suggesting tunability for drug development .

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